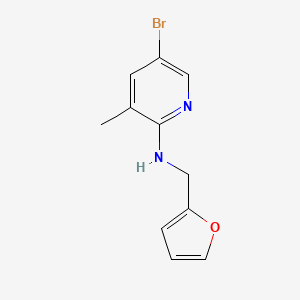

5-bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine

Description

5-Bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine is a brominated pyridine derivative featuring a methyl group at position 3 and a furan-2-ylmethylamine substituent at position 2.

Properties

IUPAC Name |

5-bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-8-5-9(12)6-13-11(8)14-7-10-3-2-4-15-10/h2-6H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWUNSYCLHHPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NCC2=CC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine can be achieved through a multi-step process involving the following key steps:

Furan-2-ylmethylation: The attachment of a furan-2-ylmethyl group to the nitrogen atom of the pyridine ring.

Methylation: The addition of a methyl group to the pyridine ring.

A common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Palladium-based catalysts are commonly used in the Suzuki–Miyaura coupling reaction.

Solvents: Organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed.

Temperature and Pressure: Reactions are usually conducted at elevated temperatures (e.g., 80-100°C) and atmospheric pressure.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The furan ring and pyridine ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the pyridine ring.

Scientific Research Applications

5-bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and furan ring may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitutions

Table 1: Key Structural Differences and Similarities

Physicochemical Properties

- Lipophilicity :

- Hydrogen Bonding :

- The NH group in the target compound enables hydrogen bonding, similar to AB8 (IR ν(NH) = 3425 cm⁻¹) .

Biological Activity

5-Bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the pyridine ring, a furan moiety , and an amine functional group. Its molecular formula is C₁₁H₁₃BrN₂O, with a molecular weight of approximately 269.14 g/mol. The presence of these functional groups contributes to its diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer properties.

- Antimicrobial Action : It has shown potential as an antimicrobial agent, likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Kinase Modulation : Preliminary studies suggest that it may modulate kinase activity associated with inflammatory responses, indicating potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Escherichia coli | 12.5 | 25 |

| Staphylococcus aureus | 6.25 | 12.5 |

| Candida albicans | 25 | 50 |

These results suggest that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria and fungi .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (lung cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| HeLa (cervical cancer) | 10 |

The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .

Case Studies

- Study on Antimicrobial Properties : A recent investigation assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics .

- Evaluation in Cancer Therapy : In a study focused on breast cancer models, the compound was shown to enhance the efficacy of standard chemotherapeutic agents when used in combination therapy, suggesting synergistic effects .

Q & A

Basic: What are the established synthetic routes for 5-bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine?

Methodological Answer:

The compound can be synthesized via sequential functionalization of pyridine derivatives. A common approach involves:

Bromination : Introduce bromine at the 5-position of 3-methylpyridin-2-amine using brominating agents (e.g., NBS or Br₂ under controlled conditions) .

Alkylation : React the brominated intermediate (5-bromo-3-methylpyridin-2-amine) with furan-2-ylmethyl chloride or bromide in the presence of a base (e.g., K₂CO₃) to form the N-substituted amine.

Purification : Use column chromatography or recrystallization to isolate the product.

Key Validation : Monitor reactions via TLC and confirm purity with HPLC or NMR (¹H/¹³C) .

Basic: How is the compound characterized spectroscopically, and what are critical spectral markers?

Methodological Answer:

- ¹H NMR :

- Pyridine protons (C-4 and C-6) appear as doublets (δ 6.5–8.5 ppm).

- Methyl group (C-3) resonates as a singlet (~δ 2.3 ppm).

- Furan protons (C-3' and C-4') show splitting patterns at δ 6.0–7.5 ppm.

- Mass Spectrometry : Look for molecular ion [M+H]⁺ and fragment peaks corresponding to Br loss (e.g., m/z = [M-79]+).

- FTIR : Confirm amine N-H stretch (~3300 cm⁻¹) and furan C-O-C vibrations (~1020 cm⁻¹).

Validation : Cross-reference with analogous pyridine derivatives in databases .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELX software (e.g., SHELXL) for structure solution. Key steps:

- Index and integrate diffraction data.

- Solve phases via direct methods.

- Refine anisotropic displacement parameters and validate with R-factor (<5%).

- Critical Insights :

Advanced: How to analyze contradictory spectroscopic data (e.g., unexpected splitting in NMR)?

Methodological Answer:

Reproducibility Check : Repeat experiments under identical conditions to rule out procedural errors.

Advanced NMR Techniques :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Variable-temperature NMR to detect dynamic effects (e.g., hindered rotation).

Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (Gaussian or ORCA software).

Case Study : Contradictions in furan proton splitting may arise from solvent polarity or tautomerism .

Advanced: What strategies optimize the compound’s reactivity for derivatization?

Methodological Answer:

- Protective Groups : Protect the amine with Boc or Fmoc to avoid side reactions during functionalization.

- Cross-Coupling : Utilize Suzuki-Miyaura reactions (Pd catalysts) to replace bromine with aryl/heteroaryl groups.

- Directed C-H Activation : Leverage the pyridine nitrogen as a directing group for regioselective C-3 methyl group modification.

Validation : Monitor reaction progress via LC-MS and isolate intermediates for structural confirmation .

Advanced: How to evaluate its potential as a kinase inhibitor or bioactive agent?

Methodological Answer:

Molecular Docking : Screen against kinase targets (e.g., EGFR, CDK2) using AutoDock Vina. Focus on binding affinity (ΔG < -8 kcal/mol).

In Vitro Assays :

- Enzymatic inhibition assays (IC₅₀ determination).

- Cytotoxicity profiling (MTT assay on cancer cell lines).

SAR Analysis : Compare with analogs (e.g., 5-bromo-N-methylpyrazin-2-amine) to identify critical substituents for activity.

Key Insight : The furan group may enhance π-stacking with hydrophobic kinase pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.